molecular formula C14H14BrFN2O4S2 B12189677 N-[(2E)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12189677
M. Wt: 437.3 g/mol
InChI Key: UEKNSWRPECIZKE-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound featuring a unique combination of bromine, fluorine, and sulfur atoms within its structure

Properties

Molecular Formula

C14H14BrFN2O4S2

Molecular Weight

437.3 g/mol

IUPAC Name

N-[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H14BrFN2O4S2/c1-22-5-13(19)17-14-18(10-3-2-8(15)4-9(10)16)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3

InChI Key

UEKNSWRPECIZKE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms. Reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) can be used to facilitate this cyclization.

    Introduction of the Bromine and Fluorine Substituents: The aromatic ring is functionalized with bromine and fluorine atoms through electrophilic aromatic substitution reactions. Bromine can be introduced using bromine (Br2) or N-bromosuccinimide (NBS), while fluorine can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Ylidene Group: This involves the condensation of the thiazole derivative with an appropriate aldehyde or ketone under basic conditions to form the ylidene group.

    Methoxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It can also be used in the development of new biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with biological targets in novel ways, leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[(2E)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of the thiazole ring and the bromine and fluorine substituents may allow it to bind to enzymes or receptors with high affinity, modulating their activity. The compound may also interfere with cellular pathways involving sulfur-containing molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
  • N-[(2E)-3-(4-bromo-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Uniqueness

The uniqueness of N-[(2E)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-[(2E)-3-(4-bromo-2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a thieno-thiazole core and various substituents including a bromo and fluoro group on the phenyl ring. The molecular formula is C16H15BrFNO3SC_{16}H_{15}BrFNO_3S, with a molecular weight of approximately 396.27 g/mol.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thieno-thiazole framework followed by the introduction of the methoxyacetamide functional group. The synthetic pathway can be outlined as follows:

  • Formation of Thieno-Thiazole : The initial step involves the reaction of thioketones with amines to form thieno-thiazole derivatives.
  • Substitution Reactions : Subsequent bromination and fluorination steps introduce halogen substituents onto the aromatic ring.
  • Acetamide Formation : Finally, the methoxyacetamide group is attached through acylation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have shown that thiazole-based compounds can inhibit cancer cell proliferation. In vitro assays demonstrated that derivatives with similar structures to our compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Enzyme Inhibition

One notable biological activity is the inhibition of elastase, an enzyme implicated in skin aging and inflammation. A related compound demonstrated an inhibition value of 1.21 µM against elastase, suggesting that this compound may exhibit similar effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes like elastase. These studies provide insights into the interactions at the molecular level, revealing critical binding sites and conformational changes upon ligand binding .

Computational Analysis

Density Functional Theory (DFT) calculations have been utilized to analyze the electronic properties of the compound. These studies suggest that electron-withdrawing groups enhance biological activity by stabilizing transition states during enzyme interactions .

5. Case Studies and Research Findings

A review of literature reveals several case studies where thiazole derivatives have shown promise in drug development:

  • A study published in Bioorganic & Medicinal Chemistry Letters reported that thiazole compounds exhibited broad-spectrum antibacterial activity and were effective against resistant strains .
  • Another research highlighted the potential of thiazole derivatives as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .

6. Conclusion

This compound represents a promising candidate for further investigation in medicinal chemistry due to its diverse biological activities including antimicrobial and anticancer properties. Future research should focus on optimizing its pharmacological profile through structural modifications and comprehensive in vivo studies.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits elastase with IC50 = 1.21 µM
Computational StudiesInsights into binding affinities

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